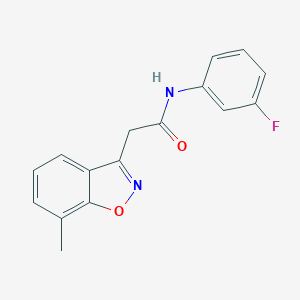

N-(3-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as Fluorophenylbenzoisoxazole (FPBI), is a chemical compound that has gained attention in the scientific community due to its potential applications in neuropharmacology. FPBI is a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), a protein responsible for the uptake and storage of glutamate in synaptic vesicles.

Wirkmechanismus

FPBI binds to the luminal domain of VGLUT1, preventing the uptake of glutamate into synaptic vesicles. This results in a decrease in the amount of glutamate released into the synaptic cleft, leading to a reduction in excitatory synaptic transmission. FPBI has been shown to be selective for VGLUT1, with no significant effect on VGLUT2 or VGLUT3.

Biochemical and Physiological Effects:

FPBI has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating a decrease in glutamate release. This effect is reversible upon washout of FPBI, indicating that the compound does not permanently damage the synaptic machinery. FPBI has also been shown to reduce the release of dopamine and serotonin in the striatum and prefrontal cortex, suggesting a broader impact on neurotransmitter systems.

Vorteile Und Einschränkungen Für Laborexperimente

FPBI has several advantages as a research tool. It is a potent and selective inhibitor of VGLUT1, allowing for precise manipulation of glutamate release in specific brain regions. FPBI is also reversible, allowing for washout experiments to confirm the specificity of the compound. However, FPBI has some limitations. It has a short half-life in vivo, requiring frequent dosing to maintain its effects. Additionally, its selectivity for VGLUT1 may limit its use in studying other glutamate transporters.

Zukünftige Richtungen

FPBI has several potential future directions in the field of neuropharmacology. One potential application is in the treatment of neurological disorders characterized by excessive glutamate release, such as epilepsy and ischemia. FPBI may also be useful in investigating the role of VGLUT1 in synaptic plasticity and learning and memory. Future studies may also investigate the effects of FPBI on other neurotransmitter systems, such as GABA and acetylcholine. Finally, the development of more potent and selective inhibitors of VGLUT1 may lead to the discovery of novel therapeutic targets for neurological disorders.

Synthesemethoden

The synthesis of FPBI involves the reaction of 3-fluoroaniline with 7-methyl-1,2-benzisoxazole-3-carboxylic acid, followed by the activation of the resulting carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification by column chromatography. The synthesis of FPBI has been reported in several scientific articles, and the purity and yield of the product have been optimized.

Wissenschaftliche Forschungsanwendungen

FPBI has been used in several studies to investigate the role of VGLUT1 in synaptic transmission and plasticity. VGLUT1 is predominantly expressed in glutamatergic neurons, and its inhibition by FPBI leads to a decrease in glutamate release and a reduction in excitatory synaptic transmission. This effect has been observed in several brain regions, including the hippocampus, striatum, and prefrontal cortex. FPBI has also been shown to modulate the release of dopamine and serotonin, suggesting a broader impact on neurotransmitter systems.

Eigenschaften

Molekularformel |

C16H13FN2O2 |

|---|---|

Molekulargewicht |

284.28 g/mol |

IUPAC-Name |

N-(3-fluorophenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C16H13FN2O2/c1-10-4-2-7-13-14(19-21-16(10)13)9-15(20)18-12-6-3-5-11(17)8-12/h2-8H,9H2,1H3,(H,18,20) |

InChI-Schlüssel |

VJPVMCGWCOGJCC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC=C3)F |

Kanonische SMILES |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)

![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)

![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)